2-(2-chlorophenyl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide
Description
The compound 2-(2-chlorophenyl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide is a heterocyclic small molecule featuring a triazolo-pyridine core fused with a 3-methyl-1,2,4-oxadiazole moiety.
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN6O2/c1-11-21-18(27-24-11)13-6-4-8-25-15(22-23-17(13)25)10-20-16(26)9-12-5-2-3-7-14(12)19/h2-8H,9-10H2,1H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUSZRWERFLRHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s common for compounds with similar structures to interact with various enzymes, receptors, or dna.
Mode of Action
One of the search results suggests that similar compounds can intercalate dna. This means the compound could insert itself between the base pairs in the DNA helix, disrupting the normal biological processes.
Biochemical Pathways
Dna intercalation can affect a variety of biochemical pathways, including dna replication and transcription, which can lead to cell death.
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Biological Activity
The compound 2-(2-chlorophenyl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide is a hybrid molecule incorporating oxadiazole and triazole moieties known for their diverse biological activities. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure
The compound's structure can be broken down into key components:
- Chlorophenyl group : Contributes to lipophilicity and potential interactions with biological targets.
- Oxadiazole ring : Known for its anticancer properties and ability to inhibit various enzymes.
- Triazolo-pyridine unit : Often associated with antimicrobial and anti-inflammatory activities.
Biological Activity Overview
The biological activities of the compound can be categorized into several key areas:
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The incorporation of the oxadiazole ring in the structure enables the compound to target specific enzymes involved in cancer cell proliferation. For instance, compounds with similar structures have been shown to inhibit:
- Thymidylate synthase
- Histone deacetylase (HDAC)
- Topoisomerase II
These targets are crucial in cancer therapy as they play significant roles in DNA replication and cell cycle regulation .
2. Antimicrobial Activity
The presence of triazole and oxadiazole moieties has been linked to antimicrobial properties. Compounds containing these groups have demonstrated effectiveness against various bacterial strains. For example:
- Bacterial Inhibition : Studies have shown that derivatives exhibit activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
3. Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent is supported by its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). In vitro studies suggest that similar compounds can significantly reduce inflammation markers and exhibit analgesic properties .
Case Study 1: Anticancer Mechanism
A study investigating the mechanism of action for a related oxadiazole derivative revealed that it induced apoptosis in cancer cells through the activation of caspases and inhibition of cell cycle progression. The study utilized molecular docking to demonstrate strong binding affinity to the target enzymes, suggesting a similar potential for our compound .
Case Study 2: Antimicrobial Efficacy
In a comparative analysis of various oxadiazole derivatives, one compound exhibited an MIC of 12 µg/ml against Candida albicans, indicating potent antifungal activity. The study emphasized structural modifications that enhance bioactivity, which could be applicable for optimizing our target compound .
Research Findings Summary
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The incorporation of the oxadiazole moiety in the compound enhances its interaction with bacterial enzymes, potentially leading to effective antibacterial agents .
Anticancer Properties
Compounds containing the triazole and oxadiazole functionalities have been studied for their anticancer effects. They are believed to inhibit key enzymes involved in cancer cell proliferation. In vitro studies have shown promising results in reducing tumor cell viability .
Anti-inflammatory Effects
The compound's structure suggests potential as a 5-lipoxygenase inhibitor, which is crucial in the inflammatory response. Molecular docking studies have indicated favorable binding interactions with the enzyme's active site, making it a candidate for further development as an anti-inflammatory drug .
Case Studies
| Study | Findings |
|---|---|
| Zhang et al. (2011) | Identified oxadiazoles as effective enzyme inhibitors with significant antibacterial properties. |
| Rashid et al. (2012) | Reported on the anticancer activity of similar compounds, emphasizing their potential in cancer therapy. |
| Tabatabai et al. (2013) | Demonstrated anticonvulsant activity for derivatives containing oxadiazole groups. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
This section evaluates the compound’s structural and functional distinctions compared to analogs, focusing on heterocyclic cores, substituent effects, and reported bioactivity.
Table 1: Key Structural and Functional Comparisons
Key Observations
Heterocyclic Core Variations :
- The target compound’s triazolo[4,3-a]pyridine core distinguishes it from imidazo[1,2-a]pyridine derivatives (e.g., 5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxamide), which exhibit simpler ring systems and reduced steric hindrance . Triazolo-pyridines are often prioritized in kinase inhibitor design due to their planar geometry and hydrogen-bonding capacity.
- Compared to 1,2,4-oxadiazole standalone scaffolds (e.g., 3-cyclopropyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole), the fused oxadiazole-triazolo-pyridine system in the target compound may enhance binding affinity through π-π stacking and rigidity .
Benzooxazolone’s lactam structure could confer improved solubility but reduced metabolic stability compared to chlorophenyl . The 3-methyl-1,2,4-oxadiazole moiety is conserved across analogs, suggesting its role in maintaining structural integrity or interacting with hydrophobic enzyme pockets.
Bioactivity Insights: While direct bioactivity data for the target compound is absent, structurally related triazolo-pyridines (e.g., alprazolam analogs) are known for central nervous system (CNS) activity. However, the oxadiazole and chlorophenyl groups here may shift its selectivity toward non-CNS targets, such as inflammatory kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
